

BMT-297376: A Comparative Analysis of a Potent IDO1 Inhibitor

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Compound of Interest

Compound Name: BMT-297376

Cat. No.: B11931624

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **BMT-297376**, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against other known IDO1 inhibitors. The information is compiled to assist researchers and drug development professionals in evaluating its potential.

Executive Summary

BMT-297376 is a highly potent, stereoselective inhibitor of IDO1, identified as an optimized version of Linrodostat (BMS-986205). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor immune evasion. By inhibiting IDO1, compounds like **BMT-297376** can restore T-cell function and enhance anti-tumor immunity. While direct, peer-reviewed comparative data for **BMT-297376** against other inhibitors is limited in the public domain, this guide synthesizes available information to provide a comprehensive overview.

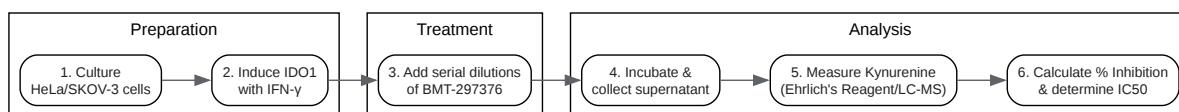
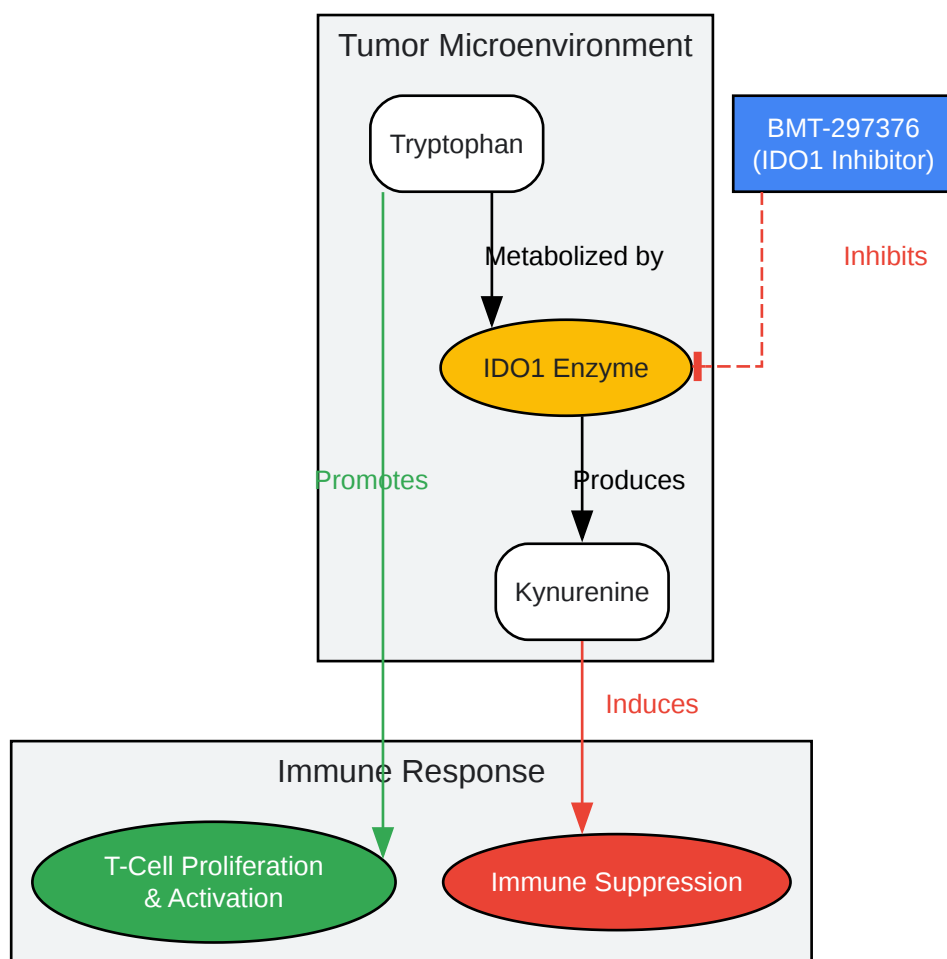
Comparative Data of IDO1 Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of **BMT-297376** and other notable IDO1 inhibitors. It is important to note that IC₅₀ values can vary based on the assay conditions.

Compound	Target	IC50 (Biochemical Assay)	IC50 (Cell-Based Assay)	Notes
BMT-297376	IDO1	< 0.51 nM	Not Publicly Available	Described as an optimized Linrodostat.[1][2]
Linrodostat (BMS-986205)	IDO1	Not Publicly Available	1.1 nM (IDO1-HEK293 cells)[3][4]	A potent and selective IDO1 inhibitor that has been in clinical trials.
Epacadostat (INCB024360)	IDO1	~71.8 nM[3]	~10-15.3 nM[5]	One of the most clinically studied IDO1 inhibitors.
Navoximod (NLG919)	IDO1	Not Publicly Available	~75 nM	An early IDO1 inhibitor that has been evaluated in clinical trials.
PF-06840003	IDO1	Not Publicly Available	410 nM (hIDO1)	A brain-penetrant IDO1 inhibitor.[3]

Signaling Pathway and Mechanism of Action

IDO1 inhibitors block the enzymatic conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. This leads to a reduction in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. The subsequent decrease in kynurenine, an immunosuppressive metabolite, and the restoration of tryptophan levels, essential for T-cell proliferation and function, collectively contribute to the reactivation of the anti-tumor immune response.



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